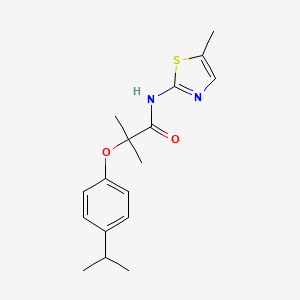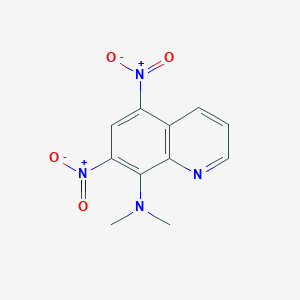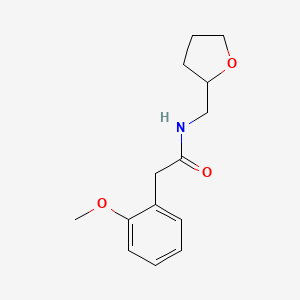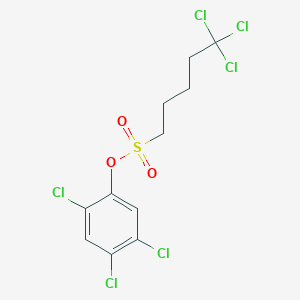
2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MRS1477 and is a selective P2Y14 receptor agonist.
Wirkmechanismus
The P2Y14 receptor is a G protein-coupled receptor that is involved in various physiological processes such as immune response, inflammation, and metabolism. 2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide selectively activates the P2Y14 receptor, which leads to the inhibition of inflammatory responses and the promotion of insulin secretion.
Biochemical and Physiological Effects:
The activation of the P2Y14 receptor by this compound has been shown to have various biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases. It also promotes insulin secretion, which makes it a potential candidate for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide in lab experiments are its selectivity towards the P2Y14 receptor, which makes it a useful tool for studying the physiological processes regulated by this receptor. However, its limitations include its complex synthesis method and the lack of information on its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
There are various future directions for the study of 2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide. One direction is to study its pharmacokinetics and pharmacodynamics to better understand its potential applications in various fields. Another direction is to study its effects on other physiological processes regulated by the P2Y14 receptor. Additionally, the development of more efficient synthesis methods for this compound could lead to its wider use in research and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields. Its selective activation of the P2Y14 receptor makes it a potential candidate for the treatment of various diseases such as inflammation, diabetes, and cancer. Further research is needed to fully understand its pharmacokinetics and pharmacodynamics and to develop more efficient synthesis methods for this compound.
Synthesemethoden
The synthesis of 2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide is a complex process that involves multiple steps. The first step involves the synthesis of 5-methyl-1,3-thiazole-2-carboxylic acid, which is then converted to its acid chloride derivative. In the second step, 4-isopropylphenol is reacted with the acid chloride derivative to form the intermediate product. The final step involves the reaction of the intermediate product with 2-methylpropan-1-amine to yield this compound.
Wissenschaftliche Forschungsanwendungen
2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been extensively studied for its potential applications in various fields. It has been identified as a selective P2Y14 receptor agonist, which makes it a potential candidate for the treatment of various diseases such as inflammation, diabetes, and cancer.
Eigenschaften
IUPAC Name |
2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-2-(4-propan-2-ylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-11(2)13-6-8-14(9-7-13)21-17(4,5)15(20)19-16-18-10-12(3)22-16/h6-11H,1-5H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWXSDHUFUAFAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C(C)(C)OC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-chloro-4-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5025867.png)
![1-(2,4-dimethylphenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5025874.png)
![4-(2,5-dimethylphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5025892.png)

![ethyl 7-cyclopropyl-3-(4-fluorobenzyl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5025903.png)
![2-tert-butyl-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5025909.png)

![2-{[2-(1,3-benzoxazol-2-ylthio)ethyl]thio}benzoic acid](/img/structure/B5025917.png)
![2-[(3-bromobenzyl)oxy]benzohydrazide](/img/structure/B5025920.png)
![4-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5025925.png)
![ethyl 2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate](/img/structure/B5025935.png)

